cycloocta-1,5-diene
Overview
Description
cycloocta-1,5-diene, also known as (E,Z)-1,5-Cyclooctadiene, is a cyclic hydrocarbon with the chemical formula C₈H₁₂. It is one of the three configurational isomers of 1,5-Cyclooctadiene, the others being (Z,Z)-1,5-Cyclooctadiene and (E,E)-1,5-Cyclooctadiene. This compound is characterized by the presence of two double bonds in a cyclooctane ring, with one double bond in the E (trans) configuration and the other in the Z (cis) configuration .
Preparation Methods
cycloocta-1,5-diene, can be synthesized through the dimerization of butadiene in the presence of a nickel catalyst. This process also produces vinylcyclohexene as a byproduct . The reaction conditions typically involve the use of a nickel catalyst and specific temperature and pressure settings to facilitate the dimerization process .
Chemical Reactions Analysis
cycloocta-1,5-diene, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in the formation of cyclooctane.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the compound.
Cycloaddition: This compound can participate in [3+2] cycloaddition reactions with 1,3-dipoles, forming cycloadducts.
Common reagents used in these reactions include borane, sulfur dichloride, and various nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
cycloocta-1,5-diene, has several scientific research applications, including:
Chemistry: It serves as a precursor to other organic compounds and is used as a ligand in organometallic chemistry.
Medicine: Its derivatives are studied for potential therapeutic applications, including drug development.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cycloocta-1,5-diene, involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds can undergo cycloaddition reactions, forming new chemical bonds and structures. The compound’s molecular targets and pathways depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
cycloocta-1,5-diene, can be compared with its isomers, (Z,Z)-1,5-Cyclooctadiene and (E,E)-1,5-Cyclooctadiene. While all three isomers have the same chemical formula, their different configurations result in distinct chemical properties and reactivities . For example, (E,E)-1,5-Cyclooctadiene is known for its ability to perform click reactions efficiently .
Similar compounds include:
- (Z,Z)-1,5-Cyclooctadiene
- (E,E)-1,5-Cyclooctadiene
- Vinylcyclohexene (a byproduct of the dimerization process)
These compounds share similar structural features but differ in their specific configurations and chemical behaviors.
Properties
Molecular Formula |
C8H12 |
---|---|
Molecular Weight |
108.18 g/mol |
IUPAC Name |
cycloocta-1,5-diene |
InChI |
InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2 |
InChI Key |
VYXHVRARDIDEHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC=C1 |
boiling_point |
150.8 °C @ 757 MM HG |
Color/Form |
LIQUID |
density |
0.8818 @ 25 °C/4 °C |
flash_point |
95 °F 95 °F. |
melting_point |
-70 TO -69 °C |
physical_description |
Liquid Colorless Liquid; [MSDSonline] |
solubility |
INSOL IN WATER; SOL IN BENZENE, CARBON TETRACHLORIDE |
vapor_density |
3.66 (AIR= 1) |
vapor_pressure |
4.95 [mmHg] 0.50 PSI ABSOLUTE @ 100 °F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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